Superior Kinome-Wide Selectivity Over Bioisosteric Pyrazolo[1,5-a]pyrimidine
The thieno[3,2-b]pyridine derivative 4 (MU1464) exhibits dramatically superior kinome-wide selectivity compared to its direct bioisosteric analog pyrazolo[1,5-a]pyrimidine 3. At a screening concentration of 10 µM, compound 4 inhibited >50% of only 32 kinases, whereas compound 3 inhibited >50% of 156 kinases—a 4.9-fold difference [1]. Compound 4 also displayed an IC50 of 89 nM against the target kinase Haspin, while maintaining this selectivity advantage [1]. X-ray crystallography revealed that the pyrazolo[1,5-a]pyrimidine core forms a conventional hinge hydrogen bond with Gly608, promoting promiscuity, whereas the thieno[3,2-b]pyridine scaffold directs interactions to the kinase back pocket, restricting off-target binding [1].
| Evidence Dimension | Kinome-wide selectivity (number of kinases inhibited >50% at 10 µM) |
|---|---|
| Target Compound Data | Compound 4 (MU1464, thieno[3,2-b]pyridine derivative): 32 kinases inhibited >50% at 10 µM; Haspin IC50 = 89 nM |
| Comparator Or Baseline | Compound 3 (pyrazolo[1,5-a]pyrimidine analog): 156 kinases inhibited >50% at 10 µM |
| Quantified Difference | 4.9-fold fewer off-target kinases (32 vs. 156) for the thieno[3,2-b]pyridine derivative |
| Conditions | Radiometric kinase assay panel (Eurofins) at 10 µM compound concentration; Haspin IC50 determined by radiometric assay |
Why This Matters
When procuring building blocks for kinase inhibitor programs, this 4.9-fold selectivity advantage directly reduces off-target liability and the downstream costs of selectivity optimization.
- [1] Moyano, P. M.; et al. Thieno[3,2-b]pyridine: Attractive Scaffold for Highly Selective Inhibitors of Underexplored Protein Kinases with Variable Binding Mode. Angew. Chem. Int. Ed. 2025, 64 (1), e202412786. View Source
